molecular formula C26H24N2O8 B554464 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate CAS No. 49689-66-9

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No. B554464
CAS RN: 49689-66-9
M. Wt: 492.5 g/mol
InChI Key: PARQXTFBGGEDHC-QHCPKHFHSA-N
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Description


5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a synthetic compound with a complex structure. It belongs to the class of organic molecules and is often studied for its potential applications in various fields.



Synthesis Analysis


The synthesis of this compound involves several steps, including esterification , nitration , and amidation . Researchers have developed various synthetic routes to access it, optimizing yields and purity. These methods are documented in scientific literature.



Molecular Structure Analysis


The molecular formula of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is C~24~H~20~N~2~O~7~ . Its structure comprises a central pentanedioate core with benzyl, nitrophenyl, and phenylmethoxycarbonylamino substituents. The stereochemistry at the chiral center (2S) is crucial for its biological activity.



Chemical Reactions Analysis


This compound can participate in various chemical reactions, including hydrolysis , reduction , and ester cleavage . Researchers have investigated its reactivity under different conditions, shedding light on its behavior in various environments.



Physical And Chemical Properties Analysis



  • Melting Point : The compound exhibits a specific melting point, which can vary based on its crystalline form.

  • Solubility : It may dissolve in certain organic solvents but remain insoluble in water.

  • Color and Odor : Depending on the specific derivative, it may appear as a white to yellow powder or crystalline solid with a characteristic odor.


Scientific Research Applications

Catalysis and Green Chemistry

Recent advances in catalysis highlight the potential application of various intermediates for the selective hydrogenation of furfural and its derivatives to pentanediol, a high-value chemical with extensive applications. The design and application of catalysts are critical, with research focusing on the synthesis of 1,2-PeD and 1,5-PeD from furfural derivatives, emphasizing the importance of catalyst type, reaction mechanisms, and the synergy between active metals and doped transition metal oxides (Tan et al., 2021).

Biomedical Research

In the field of biomedical research, specific compounds have been studied for their potential therapeutic applications, including the modulation of ion transport in human kidney cell lines. This research has implications for the treatment of hypertensive states and respiratory distress, highlighting the importance of understanding the mechanisms of action of various compounds (Bernardinelli et al., 2016).

Material Science

The synthesis and characterization of methylene-linked liquid crystal dimers reveal insights into the properties and applications of novel liquid crystalline materials. Such materials have potential applications in display technologies and sensors, with research focusing on the transition properties and phase behavior of these compounds (Henderson & Imrie, 2011).

Green Chemistry Synthesis

A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the importance of developing environmentally benign and efficient methods for preparing key intermediates. Such compounds have applications in the manufacture of metal passivators and light-sensitive materials, underscoring the role of green chemistry in industrial applications (Gu et al., 2009).

Drug Discovery

The discovery and investigation of specific antineoplastic agents illustrate the role of novel compounds in the development of cancer therapies. These studies focus on the cytotoxic properties, tumor-selective toxicity, and mechanisms of action, highlighting the potential of these compounds as drug candidates (Hossain et al., 2020).

Environmental Chemistry

Research on the degradation of acetaminophen by advanced oxidation processes provides insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in the environment. This research contributes to the understanding of environmental impacts and the development of methods for treating pharmaceutical pollution (Qutob et al., 2022).

Safety And Hazards


As with any chemical compound, safety precautions are essential. Researchers handling 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate should follow established protocols for personal protective equipment , ventilation , and safe disposal . Additionally, its potential toxicity and environmental impact warrant further investigation.


Future Directions


Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

  • Structural Modifications : Designing derivatives with improved properties.

  • Mechanistic Studies : Unraveling its interactions at the molecular level.


properties

IUPAC Name

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARQXTFBGGEDHC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

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